

Application Notes and Protocols: Fmoc-L-Ser(tBu)-OH in Custom Peptide Manufacturing

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Compound of Interest

Compound Name: *Fmoc-L-Ser(TF)-OH*

Cat. No.: *B1381384*

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Introduction

Fmoc-L-Ser(tBu)-OH is a pivotal amino acid derivative for the custom manufacturing of peptides using solid-phase peptide synthesis (SPPS).^{[1][2]} Its strategic use of two distinct protecting groups, the base-labile fluorenylmethyloxycarbonyl (Fmoc) group for the α -amino group and the acid-labile tert-butyl (tBu) group for the serine side-chain hydroxyl group, allows for the precise and sequential assembly of peptide chains.^{[1][3][4]} This orthogonal protection scheme is fundamental to the widely adopted Fmoc/tBu strategy in SPPS.^{[5][6]}

These application notes provide detailed protocols and technical data for the effective use of Fmoc-L-Ser(tBu)-OH in custom peptide synthesis, from initial resin loading to final peptide cleavage and deprotection.

Chemical and Physical Properties

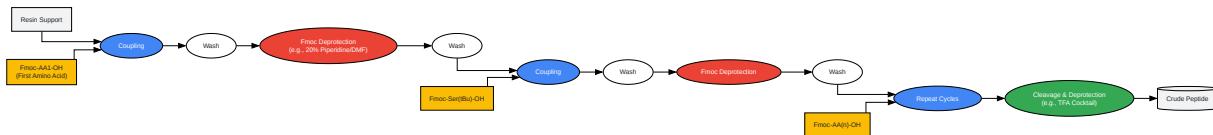
A thorough understanding of the physicochemical properties of Fmoc-L-Ser(tBu)-OH is critical for its successful application. The high purity of this reagent is essential for achieving accurate and reproducible results in peptide synthesis.^[1]

Property	Value	Reference
Chemical Name	N-(9-Fluorenylmethoxycarbonyl)-O-tert-butyl-L-serine	[2] [7]
Synonyms	Fmoc-L-Ser(tBu)-OH, Fmoc-O-tert-butyl-L-serine	[2] [7]
CAS Number	71989-33-8	[1] [7]
Molecular Formula	C ₂₂ H ₂₅ NO ₅	[1] [7]
Molecular Weight	383.44 g/mol	[1] [7]
Appearance	White to off-white powder	[1]
Purity (HPLC)	≥98.0%	[1]
Solubility	Soluble in organic solvents (e.g., DMF, DCM), insoluble in water	[1]
Storage Temperature	2-8°C	[1]

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) Workflow

The following diagram illustrates the general workflow for solid-phase peptide synthesis using the Fmoc/tBu strategy, incorporating Fmoc-L-Ser(tBu)-OH.



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Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Protocol for Coupling of Fmoc-L-Ser(tBu)-OH

This protocol details the manual coupling of Fmoc-L-Ser(tBu)-OH to a resin-bound peptide chain.

Materials:

- Peptide-resin with a free N-terminal amine
- Fmoc-L-Ser(tBu)-OH
- Coupling reagents (e.g., HBTU/HOBt or HATU)
- Base (e.g., N,N-Diisopropylethylamine - DIPEA or Collidine)
- N,N-Dimethylformamide (DMF)
- Dichloromethane (DCM)
- Reaction vessel

Procedure:

- Resin Preparation: Swell the peptide-resin in DMF for 30 minutes. After swelling, drain the DMF.
- Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes to remove the N-terminal Fmoc protecting group. Repeat this step once.
- Washing: Thoroughly wash the resin with DMF (5 times), DCM (3 times), and finally DMF (3 times) to remove residual piperidine and byproducts.
- Activation of Fmoc-L-Ser(tBu)-OH:
 - In a separate vial, dissolve Fmoc-L-Ser(tBu)-OH (3-5 equivalents relative to resin loading) and a coupling reagent such as HBTU (3-5 equivalents) in DMF.
 - Add DIPEA (6-10 equivalents) to the solution.
 - Allow the activation to proceed for 2-5 minutes. Note: To minimize the risk of racemization, especially with sensitive amino acids like Fmoc-Ser(tBu)-OH, the use of collidine as a base is recommended as an alternative to DIPEA.^[8]
- Coupling Reaction: Add the activated Fmoc-L-Ser(tBu)-OH solution to the washed resin. Agitate the mixture at room temperature for 1-2 hours.
- Monitoring the Coupling: Perform a qualitative test (e.g., Kaiser or Chloranil test) to monitor the completion of the coupling reaction. If the test is positive (indicating free amines), the coupling reaction should be repeated.
- Washing: After a negative Kaiser test, wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove excess reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.

Protocol for Cleavage and Deprotection

This protocol describes the cleavage of the synthesized peptide from the resin and the simultaneous removal of the tBu side-chain protecting group from the serine residue.

Materials:

- Peptide-resin
- Trifluoroacetic acid (TFA)
- Scavengers (e.g., Triisopropylsilane - TIPS, water, 1,2-ethanedithiol - EDT)
- Cold diethyl ether
- Centrifuge and tubes
- Reaction vessel

Cleavage Cocktail Composition:

The choice of cleavage cocktail depends on the amino acid composition of the peptide. A standard and widely applicable cocktail is Reagent K.

Reagent	Composition	Purpose
Reagent K	TFA / Water / Phenol / Thioanisole / EDT (82.5:5.5:5:2.5)	General purpose cleavage and deprotection.
TFA / TIPS / Water	95% / 2.5% / 2.5%	Suitable for peptides without sensitive residues like Trp, Met, or Cys.

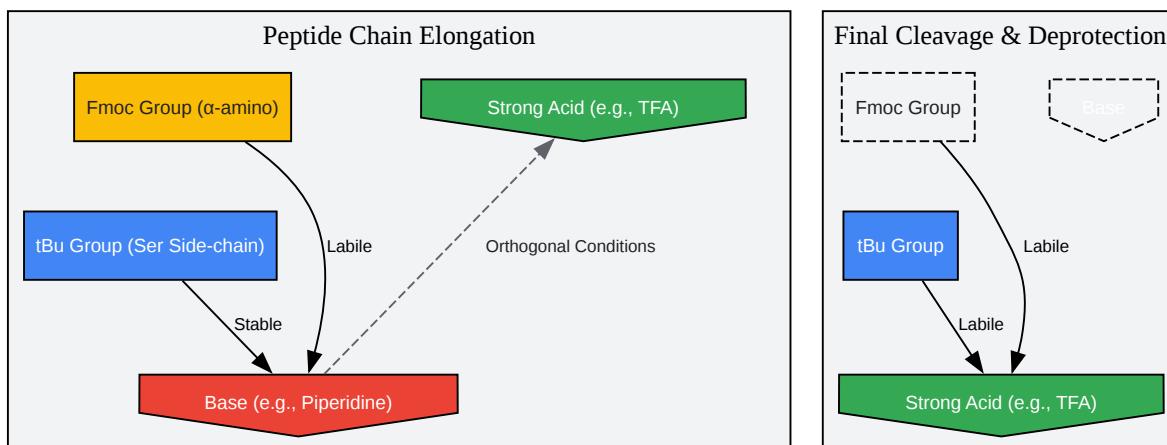
Procedure:

- Resin Preparation: Wash the final peptide-resin with DCM and dry it under vacuum for at least 1 hour.
- Cleavage Reaction:
 - Add the cleavage cocktail to the dry peptide-resin in a reaction vessel (approximately 10 mL per gram of resin).

- Gently agitate the mixture at room temperature for 2-4 hours. The tBu group on the serine side chain is removed during this step.[9][10] The cleavage time may need to be extended for peptides containing multiple arginine residues protected with Pmc or Mtr.[11]
- Peptide Precipitation:
 - Filter the resin and collect the TFA solution containing the cleaved peptide.
 - Slowly add the TFA solution dropwise into a 10-fold excess of cold diethyl ether. A white precipitate of the crude peptide should form.
- Peptide Isolation:
 - Centrifuge the ether suspension to pellet the peptide.
 - Carefully decant the ether.
 - Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and organic byproducts.
- Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
- Purification: The crude peptide is then typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Logical Relationships in Fmoc-SPPS

The following diagram illustrates the orthogonal nature of the Fmoc and tBu protecting groups, which is central to the success of this synthetic strategy.

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Caption: Orthogonal protection scheme in Fmoc/tBu-based peptide synthesis.

Conclusion

Fmoc-L-Ser(tBu)-OH is an indispensable building block in modern custom peptide manufacturing. Its well-defined chemical properties and the robust, orthogonal protection strategy it embodies enable the reliable synthesis of complex peptides. The detailed protocols and data presented in these application notes provide a comprehensive guide for researchers and professionals to effectively utilize Fmoc-L-Ser(tBu)-OH, ensuring high-quality and reproducible outcomes in their peptide synthesis endeavors.

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